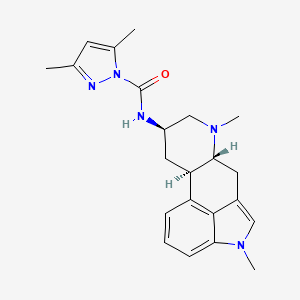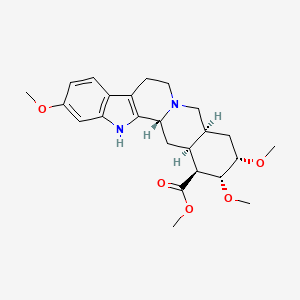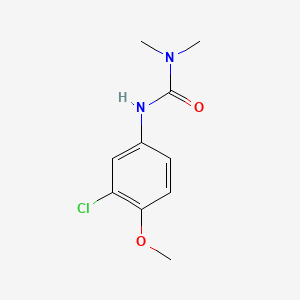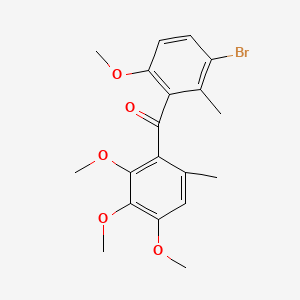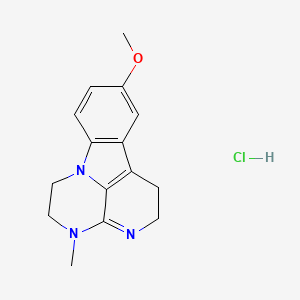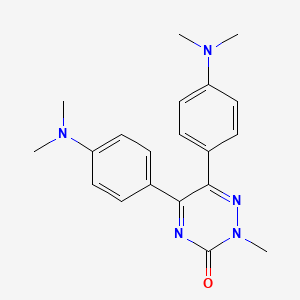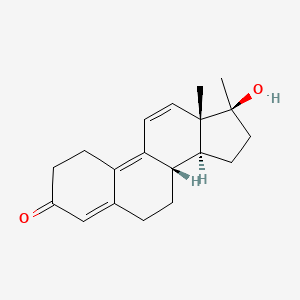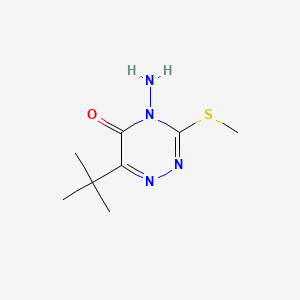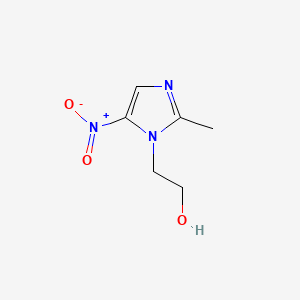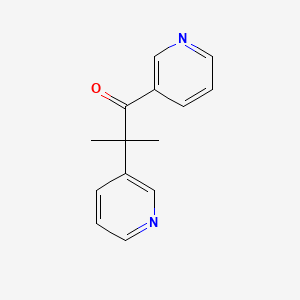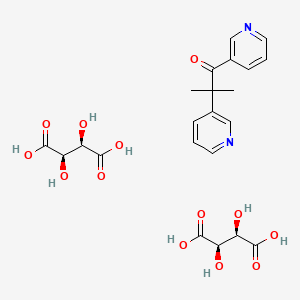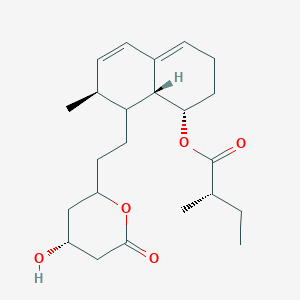
alpha,3-Dimethylstyrene
Vue d'ensemble
Description
Alpha,3-Dimethylstyrene is an olefinic compound with the molecular formula C10H12 . It is also known by other names such as m,alpha-Dimethylstyrene, m-Isopropenyltoluene, and 1-methyl-3-(prop-1-en-2-yl)benzene .
Molecular Structure Analysis
The IUPAC name for alpha,3-Dimethylstyrene is 1-methyl-3-prop-1-en-2-ylbenzene . The InChIKey, a unique identifier for the compound, is XXTQHVKTTBLFRI-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC=C1)C(=C)C .
Physical And Chemical Properties Analysis
Alpha,3-Dimethylstyrene has a molecular weight of 132.20 g/mol . It has a density of 0.872g/cm3 and a boiling point of 186.4ºC at 760mmHg . The compound has no hydrogen bond donors or acceptors .
Applications De Recherche Scientifique
Application 1: Synthesis of Amphiphilic Copolymers
- Summary of the Application: Alpha,3-Dimethylstyrene is used as a substitute for styrene in the synthesis of amphiphilic copolymers . These copolymers have potential applications as emulsifiers and dispersants .
- Methods of Application: The monomer alpha,3-Dimethylstyrene, potentially obtainable from renewable sources, is used in copolymers with maleic anhydride . The resulting material is a valid alternative to SMA copolymers .
- Results or Outcomes: The use of alpha,3-Dimethylstyrene in the synthesis of these copolymers is reported to be successful . The resulting copolymers have properties that make them suitable for various applications, such as emulsifiers and dispersants .
Application 2: Copolymerization with Styrene
- Summary of the Application: Alpha,3-Dimethylstyrene is used in the copolymerization with styrene . The resulting copolymers, designated as PAS, have been studied for their properties .
- Methods of Application: The effects of temperature and the molar ratios in monomer feed on the copolymerization of alpha,3-Dimethylstyrene (AMS) and styrene (St) were studied . The resulting copolymers were characterized by FTIR, GPC, NMR and TGA .
- Results or Outcomes: The copolymerization of alpha,3-Dimethylstyrene and styrene was successful, with the resulting copolymers having some features of a controlled system . The overall fraction of the AMS unit incorporated into the copolymer was as high as 42 mol%, and the monomer conversion could be more than 90 wt% .
Application 3: Chemical Reagent
- Summary of the Application: Alpha,3-Dimethylstyrene is used as a chemical reagent in organic synthesis . It is a versatile synthetic intermediate for the preparation of more complex compounds .
- Methods of Application: Alpha,3-Dimethylstyrene can be used in various organic reactions, including addition reactions, substitution reactions, and polymerization reactions .
- Results or Outcomes: The use of alpha,3-Dimethylstyrene as a chemical reagent has been successful in various organic syntheses . The resulting compounds have a wide range of applications in different fields .
Application 4: Synthesis of Fluorinated Compounds
- Summary of the Application: Alpha,3-Dimethylstyrene derivatives are used in the synthesis of fluorinated compounds . These compounds have been successfully utilized in C–F bond activation in a CF3 group .
- Methods of Application: The trifluoromethyl group of alpha,3-Dimethylstyrene derivatives can be activated to form a C–F bond . This allows for the synthesis of more complex fluorinated compounds .
- Results or Outcomes: The use of alpha,3-Dimethylstyrene derivatives in the synthesis of fluorinated compounds has been successful . The resulting fluorinated compounds have potential applications in various fields, including pharmaceuticals and agrochemicals .
Application 5: Conversion to p,α-Dimethylstyrene
- Summary of the Application: Alpha,3-Dimethylstyrene can be converted to p,α-Dimethylstyrene . This conversion is used to produce polymeric materials from biomass sourced from food waste .
- Methods of Application: The conversion of d-limonene to p,α-Dimethylstyrene (DMS) is facilitated by reaction conditions using several palladium catalysts and different solvents and bases .
- Results or Outcomes: The selective formation of only DMS from limonene in 2–5 hours was achieved, enabling the facile separation of DMS from unreacted starting material by vacuum distillation .
Application 6: Synthesis of Bioplastics
- Summary of the Application: Alpha,3-Dimethylstyrene is used in the synthesis of bioplastics . Specifically, it is used in the radical polymerization of ρ,α-dimethylstyrene (DMS) to produce poly(ρ,α-dimethylstyrene) .
- Methods of Application: The radical polymerization of DMS is built upon the work of previous researchers . The process involves the use of several catalysts and solvents .
- Results or Outcomes: The radical polymerization of DMS was successful, resulting in the production of poly(ρ,α-dimethylstyrene), a potential bioplastic .
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-3-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8(2)10-6-4-5-9(3)7-10/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQHVKTTBLFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150027 | |
| Record name | m,alpha-Dimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,3-Dimethylstyrene | |
CAS RN |
1124-20-5 | |
| Record name | m-Cymenene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Isopropenyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m,alpha-Dimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m,α-dimethylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-M-TOLYLPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8GVM0DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



